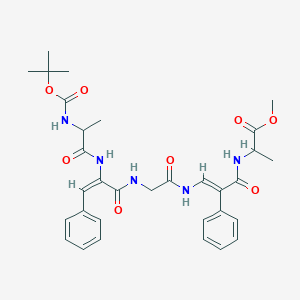
tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy, commonly known as Boc-AD-FMK, is a chemical compound that is widely used in scientific research applications. It is a peptide aldehyde inhibitor that irreversibly binds to the active site of serine proteases, which are enzymes that play an important role in many biological processes.
Mécanisme D'action
Boc-AD-FMK irreversibly binds to the active site of serine proteases, which prevents them from functioning properly. This leads to the inhibition of various biological processes that are regulated by serine proteases, including apoptosis and inflammation.
Effets Biochimiques Et Physiologiques
Boc-AD-FMK has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and regulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Boc-AD-FMK is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other biological processes. However, one limitation of Boc-AD-FMK is that it irreversibly binds to the active site of serine proteases, which means that its effects cannot be reversed once it has been administered.
Orientations Futures
There are many potential future directions for the use of Boc-AD-FMK in scientific research. One area of interest is the development of new drugs that target serine proteases, which could have therapeutic applications in a wide range of diseases. Another area of interest is the use of Boc-AD-FMK as a tool to study the role of serine proteases in the immune response, which could lead to the development of new immunotherapies.
Méthodes De Synthèse
The synthesis of Boc-AD-FMK involves the reaction of tert-butyl carbazate with aldehyde to form a hydrazone intermediate, which is then reacted with a dipeptide to form the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
Boc-AD-FMK has a wide range of applications in scientific research. It is commonly used as a tool to study the role of serine proteases in various biological processes, including apoptosis, inflammation, and cancer. It is also used to investigate the mechanisms of action of various drugs and to identify potential drug targets.
Propriétés
Numéro CAS |
132413-71-9 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy |
Formule moléculaire |
C32H39N5O8 |
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
methyl 2-[[(E)-3-[[2-[[(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-phenylprop-2-enoyl]amino]acetyl]amino]-2-phenylprop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C32H39N5O8/c1-20(36-31(43)45-32(3,4)5)27(39)37-25(17-22-13-9-7-10-14-22)29(41)34-19-26(38)33-18-24(23-15-11-8-12-16-23)28(40)35-21(2)30(42)44-6/h7-18,20-21H,19H2,1-6H3,(H,33,38)(H,34,41)(H,35,40)(H,36,43)(H,37,39)/b24-18+,25-17+ |
Clé InChI |
SHSLGFJASVBDRI-NSTZATIKSA-N |
SMILES isomérique |
CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)N/C=C(\C2=CC=CC=C2)/C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |
Synonymes |
Boc-Ala-dehydroPhe-Gly-dehydroPhe-Ala-OMe Boc-Ala-dPhe-Gly-dPhe-Ala-OMe tert-butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
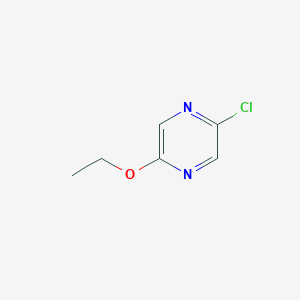
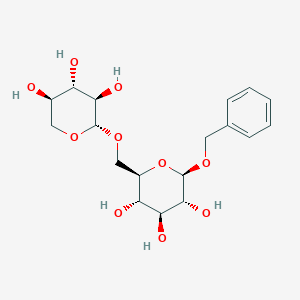
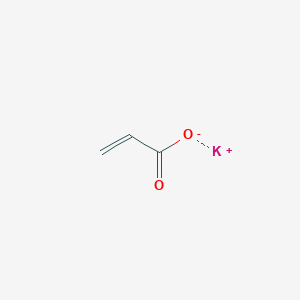

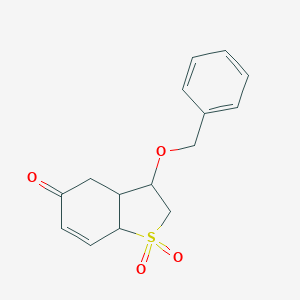
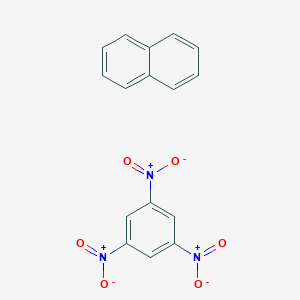
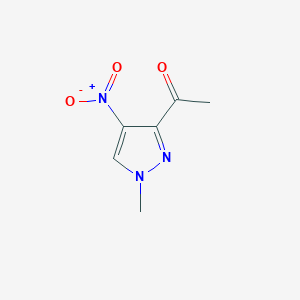
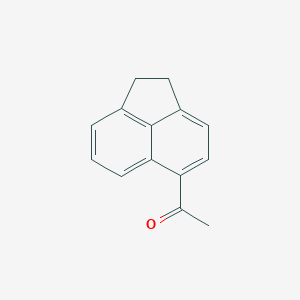
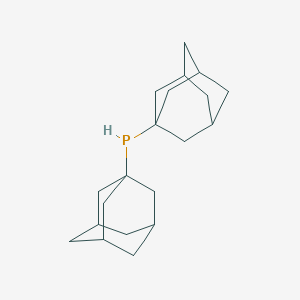
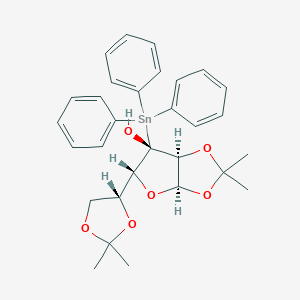
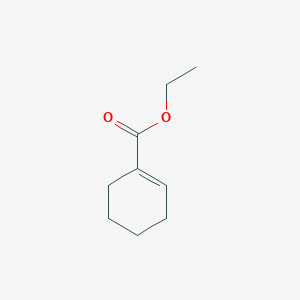
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)